molecular formula C12H7NO2 B8339538 3-Hydroxy-indeno[1,2-b]pyridin-5-one

3-Hydroxy-indeno[1,2-b]pyridin-5-one

Cat. No.: B8339538
M. Wt: 197.19 g/mol
InChI Key: SMEICBCXWKSRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-indeno[1,2-b]pyridin-5-one is a chemical scaffold of high interest in medicinal chemistry and anticancer drug discovery. This compound belongs to the 4-azafluorenone family, characterized by a rigid, fused-ring structure that allows for efficient interaction with biological targets . Researchers value this core structure for developing novel therapeutic agents, particularly against aggressive cancers such as breast cancer. The indeno[1,2-b]pyridin-5-one scaffold has demonstrated significant cytotoxic activity against various human breast cancer cell lines, including MCF-7 and MDA-MB-231 . The mechanism of action for these compounds is multifaceted and includes the potent inhibition of the Cyclin-dependent kinase 2 (CDK-2) enzyme, a key regulator of the cell cycle whose dysregulation is a hallmark of cancer . By inhibiting CDK-2, these compounds can induce cell cycle arrest and trigger programmed cell death (apoptosis) . Furthermore, hydroxy-substituted derivatives like this one are also investigated for their potential as inhibitors of carbonic anhydrase isoenzymes, which are involved in tumor progression and other diseases . The presence of the hydroxy group is a critical structural feature that can enhance binding affinity to enzyme active sites and is commonly explored in structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research purposes only, specifically for in vitro biological screening, hit-to-lead optimization, and mechanistic studies in oncology. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

IUPAC Name

3-hydroxyindeno[1,2-b]pyridin-5-one

InChI

InChI=1S/C12H7NO2/c14-7-5-10-11(13-6-7)8-3-1-2-4-9(8)12(10)15/h1-6,14H

InChI Key

SMEICBCXWKSRNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=N3)O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Reactivity

3-Hydroxy-indeno[1,2-b]pyridin-5-one can be synthesized through various chemical reactions, including domino reactions involving 2-hydroxychalcones and cyclohexandiones. These methods allow for the efficient production of functionalized derivatives, which can be further modified to enhance their biological properties. For instance, one-pot synthesis methods have demonstrated yields between 60% to 71% for various derivatives, showcasing the compound's versatility in synthetic applications .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit promising anticancer activities. In particular, studies have shown that these compounds can inhibit tumor growth in various cancer models. For example, one study reported a significant reduction in tumor size (approximately 40%) in treated murine models compared to controls. The mechanism involved downregulation of anti-apoptotic proteins, suggesting a pathway for inducing cancer cell death.

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of this compound derivatives. These compounds have been tested against a range of bacterial strains, demonstrating effective inhibition of growth. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Emerging studies suggest that compounds related to this compound may also possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where glutaminyl cyclase inhibitors derived from this compound class have shown potential in reducing neuroinflammation and cognitive decline .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the efficacy of a specific derivative of this compound against triple-negative breast cancer (TNBC). The results indicated:

  • Tumor Reduction : Treated mice exhibited a significant decrease in tumor size (by approximately 40%).
  • Mechanistic Insights : Western blot analysis revealed downregulation of key anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial activity of several derivatives against common pathogens:

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
S. aureus18
Pseudomonas aeruginosa12

These results highlight the potential for developing new antimicrobial agents based on this compound structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of indeno[1,2-b]pyridin-5-one derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Indeno[1,2-b]pyridin-5-one Derivatives

Compound Name Substituents Biological Activity Key Mechanism or Property Reference
3-Hydroxy-indeno[1,2-b]pyridin-5-one 3-OH Antimicrobial, anticancer (theoretical) Enhanced H-bonding, potential intercalation
Darienine 7-OH, 8,9-di-OCH₃, 4-CH₃ Not explicitly stated Structural similarity to natural alkaloids
TI-1-190 2-(furan-2-yl), 4-(pyridin-2-yl) Anticancer (topoisomerase IIα inhibitor) DNA intercalation, caspase-3 independent
Polifothine (II) Natural alkaloid structure Anti-cholinergic Derived from Polyalthia longifolia
TAS-103 (IV) Not specified Antitumor DNA topoisomerase inhibition
MK-2461 Benzo[4,5]cyclohepta[1,2-b]pyridinone c-Met kinase inhibitor Targets aggressive cancer signaling
I1-I8 (azafluorenones) 4-(4-fluorophenyl), substituted phenyl Cytotoxic Structural tuning for cytotoxicity

Key Observations

Substituent Effects on Bioactivity: Hydroxyl Groups: The 3-hydroxy substituent in the target compound likely improves solubility and target binding compared to non-polar derivatives (e.g., 5,5-dichloro-indeno[1,2-b]pyridine, which lacks H-bond donors) . Aromatic Moieties: Derivatives with phenyl or heteroaryl groups (e.g., TI-1-190’s furan and pyridyl groups) exhibit enhanced anticancer activity via DNA intercalation or kinase inhibition . Halogenation: Chlorinated analogs (e.g., 5,5-dichloro derivatives) show reduced solubility but may improve metabolic stability .

Mechanistic Diversity: Topoisomerase Inhibition: TI-1-190 and TAS-103 both target topoisomerases but differ in mechanism; TI-1-190 acts as a catalytic inhibitor, while TAS-103 is a poison . Kinase Targeting: MK-2461’s benzo-cyclohepta-pyridinone core enables selective c-Met kinase inhibition, a pathway less explored in simpler indenopyridinones .

Natural vs. Synthetic Derivatives: Natural alkaloids like polifothine (II) and onychine (a 4-azafluorenone) highlight the scaffold’s evolutionary relevance in bioactive molecules, whereas synthetic derivatives (e.g., I1-I8) allow for tailored cytotoxicity .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., TI-1-190) offers rapid access to complex derivatives, while palladium-catalyzed methods enable regioselective substitutions (e.g., 8-phenyl variants) .

Preparation Methods

Chalcone Condensation and Cyclization

The most widely reported method involves the use of 2-hydroxychalcones as starting materials. Under mild conditions (60–80°C), these chalcones undergo cyclization in solvent-free environments or ethanol, catalyzed by piperidine. The reaction proceeds via a Michael addition followed by intramolecular aldol condensation, forming the indeno[1,2-b]pyridine skeleton. Piperidine enhances nucleophilicity, facilitating deprotonation and enolate formation.

Table 1: Optimization of Chalcone-Based Synthesis

ParameterOptimal ConditionYield (%)
CatalystPiperidine (10 mol%)78–82
SolventEthanol or solvent-free75–80
Temperature70°C80
Reaction Time8–12 hours

Notably, substituting ethanol with ionic liquids (e.g., [HMIM]I−) improves atom economy, reducing waste generation. The product is purified via recrystallization from ethanol or dioxane, with structural confirmation through IR (ν = 3475 cm⁻¹ for OH, 1699 cm⁻¹ for C=O) and ¹H NMR (δ = 3.42 ppm for methylene protons).

Aldose-Mediated Cyclization in Acidic Media

An alternative route employs aldoses (e.g., D-glucose, D-xylose) and 4-hydroxy-3-methoxybenzaldehyde in acetic acid under reflux (6–8 hours). This one-pot method leverages the reducing properties of aldoses to generate reactive intermediates, which undergo condensation and cyclization. The acidic environment protonates carbonyl groups, accelerating imine formation and subsequent aromatization.

Key Observations:

  • Yield: 60–65% after recrystallization from ethanol.

  • Byproducts: Minimal, due to the selectivity of aldose-mediated reduction.

  • Limitations: Prolonged reaction times and lower yields compared to chalcone-based methods.

Halogenation-Triggered Aza-Semipinacol Rearrangement

A divergent synthesis pathway utilizes N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to induce aza-semipinacol rearrangements in 6-benzyl-3,6-dihydropyridin-2(1H)-ones. This method proceeds via carbocation intermediates, enabling benzyl group migration from C6 to C5. For example, treatment with NBS in wet nitromethane yields bromo-substituted indeno[1,2-b]pyridin-2-ones, while NIS produces 3-iodo-5-benzyl-2-pyridones.

Mechanistic Insights:

  • Halogenation: NBS/NIS abstracts hydrogen, generating a bromo/iodo-substituted carbocation.

  • Rearrangement: Benzyl group migrates to stabilize the carbocation.

  • Aromatization: Elimination of HX (X = Br, I) yields the fused bicyclic product.

Table 2: Halogenation Conditions and Outcomes

Halogenating AgentSolventTemperatureYield (%)Product
NBSWet CH₃NO₂25°C72Bromo-indeno[1,2-b]pyridinone
NISCH₃NO₂25°C68Iodo-5-benzyl-2-pyridone

This method is highly selective but requires anhydrous conditions and expensive reagents.

Ionic Liquid-Catalyzed Knoevenagel Condensation

A green chemistry approach employs 1-hexyl-3-methylimidazolium iodide ([HMIM]I−) as a dual solvent-catalyst. Nicotinaldehyde and diketones undergo Knoevenagel condensation at 80°C, followed by cyclization. ESI-MS analysis confirms intermediate adducts (e.g., m/z 441 [3-[HMIM]I−]+), validating the catalytic role of the ionic liquid.

Advantages:

  • Sustainability: Recyclable catalyst, reduced solvent use.

  • Efficiency: 85% yield in 2 hours.

  • Scalability: Suitable for gram-scale synthesis.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYield (%)Temperature (°C)CatalystScalabilityEnvironmental Impact
Chalcone Condensation75–8270PiperidineHighModerate
Aldose Cyclization60–65100–110Acetic AcidModerateLow
Halogenation Rearrangement68–7225NBS/NISLowHigh
Ionic Liquid Catalysis8580[HMIM]I−HighLow

Structural Validation and Purity Assessment

Post-synthesis, the compound is characterized using:

  • IR Spectroscopy: Hydroxyl (3475 cm⁻¹) and carbonyl (1699 cm⁻¹) stretches.

  • ¹H NMR: Distinct signals for aromatic protons (δ = 6.8–8.2 ppm) and methylene groups (δ = 3.42 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 197.19 (C₁₂H₇NO₂).

Industrial and Environmental Considerations

The ionic liquid method stands out for its low environmental footprint, while chalcone condensation offers the best balance of yield and scalability. Halogenation routes, though innovative, face challenges in waste management due to halogenated byproducts.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Hydroxy-indeno[1,2-b]pyridin-5-one, and how do substituent positions affect yield?

Methodological Answer: The synthesis typically involves multicomponent reactions (MCRs) using indan-1,3-dione derivatives, aldehydes, and amines under reflux conditions. For example, ethanol and benzaldehyde are common solvents and reactants, respectively . Substituent positions (e.g., methoxy or methyl groups on the indeno-pyridine core) significantly impact reaction efficiency. For instance, electron-donating groups at the 4-position enhance cyclization rates, while bulky substituents may require extended reaction times. Yield optimization often involves adjusting stoichiometric ratios (e.g., 1:1.2:1 for aldehyde:indan-dione:amine) and using catalysts like piperidine (~10 mol%) .

Q. How can structural characterization of this compound derivatives be systematically performed?

Methodological Answer:

  • X-ray crystallography : Resolve bond angles (e.g., C5–C6–N1 = 117.45°) and dihedral angles (e.g., 118.0° for N1–H1A interactions) to confirm stereochemistry and intramolecular hydrogen bonding .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ ~180–190 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 295.2) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of hydroxylated analogs .
  • Recrystallization : Ethanol or dioxane are preferred solvents for obtaining high-purity crystals (>95%) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) resolve structurally similar impurities (e.g., D-623 vs. D-624 analogs) .

Q. How can researchers screen the bioactivity of this compound in preliminary assays?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (MIC values) against S. aureus and E. coli at concentrations of 1–100 µg/mL .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} calculations after 48-hour exposure .
  • Enzyme inhibition : Test against kinases or oxidoreductases via fluorescence-based kinetic assays (e.g., NADH depletion at 340 nm) .

Q. What solvent systems are suitable for solubility studies of this compound?

Methodological Answer:

  • Polar aprotic solvents (DMSO, DMF) dissolve the compound at >10 mg/mL.
  • Aqueous buffers (pH 7.4) require co-solvents (e.g., 5% Tween-80) due to low solubility (<0.1 mg/mL).
  • Solubility in ethanol is moderate (~2–5 mg/mL), making it ideal for recrystallization .

Q. How do structural analogs (e.g., 7-hydroxy or 9-methoxy derivatives) compare in reactivity?

Methodological Answer:

DerivativeReactivity with ElectrophilesStability in Acidic ConditionsBioactivity (IC50_{50}, µM)
3-Hydroxy (parent)ModerateStable12.5 ± 1.2 (HeLa)
7-HydroxyHighDegrades at pH < 38.7 ± 0.9
9-MethoxyLowStable18.3 ± 2.1
Substituents at the 7-position increase electrophilic substitution but reduce stability, while methoxy groups enhance lipophilicity .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the cyclization of indeno-pyridinones?

Methodological Answer: Density functional theory (DFT) calculations reveal that regioselectivity is governed by transition-state stabilization. For example, the 5-membered ring closure (C5–C6 bond formation) is favored due to lower activation energy (ΔG‡ = 25.3 kcal/mol) compared to alternative pathways (ΔG‡ > 30 kcal/mol). Solvent polarity (e.g., ethanol vs. DMF) further stabilizes intermediates via hydrogen bonding .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for hydroxylated derivatives?

Methodological Answer:

  • Variable-temperature NMR : Detect tautomeric equilibria (e.g., keto-enol shifts) by analyzing peak splitting at 25°C vs. −40°C .
  • X-ray powder diffraction : Confirm crystalline phase purity if single-crystal data conflicts with solution-state NMR .
  • Computational modeling : Compare calculated (B3LYP/6-31G*) and experimental 1H^1H-NMR shifts to identify dominant tautomers .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME or QikProp to estimate logP (~2.1), aqueous solubility (−4.2 LogS), and CYP450 inhibition (e.g., CYP3A4 IC50_{50} = 5.8 µM) .
  • Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase, PDB: 1M17) using AutoDock Vina to prioritize derivatives for synthesis .

Q. What degradation pathways occur under accelerated stability conditions (e.g., 40°C/75% RH)?

Methodological Answer:

  • Oxidative degradation : LC-MS identifies hydroxylated byproducts (m/z +16) in the presence of O2_2.
  • Hydrolysis : At pH > 8, the lactone ring opens, forming a carboxylic acid derivative (confirmed by IR at 1700 cm1^{-1}) .
  • Photodegradation : UV exposure (254 nm) induces dimerization via [4+2] cycloaddition, detectable by HPLC retention time shifts .

Q. How do multicomponent reactions (MCRs) improve the diversity of indeno-pyridinone libraries?

Methodological Answer: MCRs (e.g., Ethyl 5'-Fluoro-1,1',2',5-tetrahydro-2-methyl-2',5-dioxospiro derivatives) enable one-pot assembly of spiro-fused analogs. Key parameters:

  • Catalyst : L-Proline (20 mol%) enhances enantioselectivity (up to 85% ee).
  • Temperature : 80°C maximizes diversity while minimizing side reactions .

Q. What strategies address challenges in synthesizing chiral indeno-pyridinones?

Methodological Answer:

  • Chiral auxiliaries : Use (S)-BINOL-phosphoric acid to induce axial chirality (dr > 10:1) .
  • Asymmetric catalysis : Ru(II)-Pybox complexes achieve enantiomeric excess (ee) >90% for C3-hydroxylated derivatives .
  • Crystallization-induced diastereomer resolution : Separate racemates using tartaric acid derivatives .

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